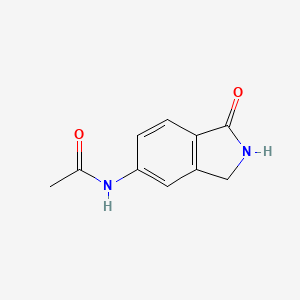
Diallyl chlorendate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallyl chlorendate is a chemical compound with the molecular formula C15H12Cl6O4 and a molecular weight of 468.96 g/mol . It is known for its use as a highly active photoinitiator in radiation-curable formulations, fire retardant and hydrolysis-resistant polymers, screen-printable UV curable inks, and optical resins .
準備方法
Diallyl chlorendate can be synthesized through the esterification of chlorendic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
化学反応の分析
Diallyl chlorendate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Polymerization: It can participate in radical polymerization reactions to form cross-linked polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Diallyl chlorendate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and resins.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable polymers.
Medicine: Research is ongoing to explore its potential as a component in medical adhesives and coatings.
Industry: It is used in the production of fire retardant materials, hydrolysis-resistant polymers, and UV curable inks
作用機序
The mechanism of action of diallyl chlorendate involves its ability to initiate polymerization reactions upon exposure to UV light. The compound absorbs UV light, leading to the formation of reactive radicals that initiate the polymerization process. This makes it an effective photoinitiator for various applications .
類似化合物との比較
Diallyl chlorendate can be compared with other similar compounds such as:
Diallyl phthalate: Used in molding compositions and known for its flame retardant properties.
Diallyl sulfide: Known for its health benefits and use in preventing chronic diseases.
Diallyl disulfide: Exhibits anticancer properties and is derived from garlic.
This compound is unique due to its high reactivity as a photoinitiator and its applications in producing hydrolysis-resistant and fire retardant polymers .
特性
分子式 |
C15H12Cl6O4 |
|---|---|
分子量 |
469.0 g/mol |
IUPAC名 |
bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+ |
InChIキー |
CJKWEXMFQPNNTL-BNVVDKPPSA-N |
異性体SMILES |
C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
正規SMILES |
C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)


![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)







